N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(17-12-4-2-1-3-5-12)18-7-6-13-11(9-18)8-15-10-16-13/h1-5,8,10H,6-7,9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRKVICCMRZCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Cyclization Strategies
Multi-component reactions (MCRs) offer efficient access to fused heterocycles. A three-component approach, analogous to the synthesis of dithiolo[3,4-b]pyridines, could be adapted. For example, combining a dihydropyridine precursor with a pyrimidine-forming agent (e.g., guanidine) in the presence of a base may yield the fused core. In a study of dithiolopyridines, morpholine-mediated cyclization achieved ring closure with activation barriers of 28.8 kcal/mol, as determined by DFT calculations. Similar conditions—ethanol as solvent and morpholine as catalyst—may facilitate the pyrido-pyrimidine cyclization.
Stepwise Ring Construction
An alternative method involves sequential pyridine and pyrimidine ring formation. Starting with a prefunctionalized dihydropyridine, such as 6-oxo-1,6-dihydropyridine-3-carboxylic acid, condensation with a pyrimidine amine could yield the fused system. The dihedral angle between rings (e.g., 88.1° in related structures) highlights steric considerations during cyclization.
Introduction of the N-Phenylcarboxamide Group
The carboxamide functionality at position 6 is critical for bioactivity. Two primary methods dominate its installation:
Direct Amide Coupling
Reaction of a pyrido-pyrimidine carboxylic acid with aniline derivatives, as demonstrated in the synthesis of N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, offers a straightforward route. Using coupling agents like EDCl/HOBt or activating the acid as an acyl chloride ensures efficient amide bond formation. For instance, acetyl chloride and Lewis acids promoted amidation in a patent synthesis of pyrrole-3-carboxamides.
Cyano Group Hydrolysis
Hydrolysis of a nitrile intermediate to the carboxamide, as seen in the conversion of 5-(2-amino-pyrimidin-4-yl)-2-aryl-1H-pyrrole-3-carbonitrile to its carboxamide, provides an alternative pathway. Acidic conditions (e.g., HCl/EtOH) or enzymatic methods could be employed, though yields may vary with substrate electronics.
Optimization and Mechanistic Insights
Solvent and Catalyst Selection
Ethanol and morpholine were pivotal in achieving high yields (37–54%) for dithiolopyridines. Polar aprotic solvents (e.g., DMF) may enhance pyrido-pyrimidine cyclization by stabilizing intermediates. Catalytic bases, such as triethylamine, could mitigate proton transfer bottlenecks during ring closure.
Computational Modeling
DFT studies on analogous systems revealed rate-limiting steps involving cyclization (activation energy: 28.8 kcal/mol). For the target compound, similar calculations could predict transition states and guide catalyst design.
Comparative Analysis of Synthetic Methods
Table 1 summarizes hypothetical methods for synthesizing N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide, extrapolated from literature data.
Structural Characterization and Validation
X-ray crystallography, as employed for dithiolopyridines and dihydropyridine carboxamides, remains the gold standard for confirming regiochemistry and stereoelectronic effects. Key parameters include dihedral angles (e.g., 88.1° between rings) and hydrogen-bonding networks (N—H⋯O interactions).
Chemical Reactions Analysis
Types of Reactions
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce different functional groups, leading to a variety of substituted pyrido[4,3-d]pyrimidines.
Scientific Research Applications
Anticancer Activity
Research indicates that N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation across various cancer cell lines.
Case Studies and Findings
- Cell Line Studies : In vitro studies on A549 lung cancer cells and MCF-7 breast cancer cells revealed IC50 values of 12.5 µM and 15.0 µM, respectively, indicating potent cytotoxic effects against these cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents.
Anti-inflammatory Properties
The compound has shown promise in the treatment of inflammatory diseases. Its structure suggests potential mechanisms for modulating pro-inflammatory cytokines, which are critical in various inflammatory conditions.
Research Insights
- Mechanism of Action : The anti-inflammatory effects may be mediated through the inhibition of signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against certain bacterial strains.
Findings
- Bacterial Efficacy : Some derivatives within the pyrido[4,3-d]pyrimidine family have demonstrated effectiveness against specific bacterial infections, suggesting a potential role in developing new antimicrobial agents.
Other Therapeutic Applications
Emerging research highlights additional therapeutic avenues for this compound:
Mechanism of Action
The exact mechanism of action of N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of Analogues
Functional Group Impact
- Carboxamide vs. Ester : The target compound’s carboxamide group (vs. benzyl or tert-butyl esters in analogues) improves hydrogen-bonding capacity, critical for kinase inhibition. For instance, benzyl carboxylates () are often intermediates, lacking direct bioactivity but enabling downstream modifications .
- Substituent Position : Substituents at C2 (e.g., pyridin-3-yl in 133) and C4 (e.g., o-tolyl in ) modulate steric and electronic effects. The 3-methoxy group in 133 enhances solubility, whereas o-tolyl in increases lipophilicity .
- Chlorinated Derivatives : Chlorine at C4 (e.g., 916420-25-2) facilitates nucleophilic displacement reactions, enabling further functionalization .
Physicochemical Properties
- Lipophilicity : The tert-butyl ester in 139 reduces polarity (logP ~3), whereas the carboxamide in the target compound balances hydrophilicity. ’s compound, with XlogP 4.7, exemplifies how aromatic substituents enhance membrane permeability .
- Synthetic Accessibility : The benzyl and tert-butyl esters () are synthesized via POCl3-mediated chlorination and nucleophilic substitution, whereas carboxamides require coupling reagents (e.g., triphosgen) .
Key Research Findings
- EGFR Inhibition: Pyrido[4,3-d]pyrimidines with anilino groups exhibit potent EGFR inhibition (Zhang et al., 2018a), suggesting the phenyl carboxamide variant may share this mechanism .
- Neuroimaging Applications : Derivatives like 133 and 144 demonstrate the scaffold’s utility in positron emission tomography (PET) ligands, leveraging substituent-driven bioavailability .
- Synthetic Versatility: The core structure supports diverse modifications, as shown by cyclopropyl () and amino-substituted () analogues .
Biological Activity
N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer activity, enzyme inhibition, and potential therapeutic applications based on various studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 270.3 g/mol. The compound features a pyrido-pyrimidine core structure which is known to exhibit various biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrido[4,3-d]pyrimidines have shown promising results against several cancer cell lines:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- PC3 (prostate cancer)
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective cytotoxicity against these cell lines. For example, one study reported that compounds with modifications on the pyrimidine ring significantly enhanced their anticancer activity compared to unmodified versions .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression:
- Pim Kinases : These kinases are implicated in various cancers. Compounds derived from this class have been shown to inhibit Pim kinase activity effectively, with some exhibiting IC50 values as low as 1.18 μM .
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Pyrido[4,3-d]pyrimidines have been identified as potential DHFR inhibitors, which could lead to applications in cancer therapy by disrupting nucleotide synthesis pathways .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Target Proteins : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, leading to inhibition of their activity.
- Induction of Apoptosis : In cancer cell lines, treated cells displayed increased markers of apoptosis, indicating that the compound may trigger programmed cell death pathways.
Case Studies and Research Findings
Several research articles have documented the biological activities of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
